![molecular formula C10H14O2 B2731730 2-[4-(Hydroxymethyl)phenyl]propan-2-ol CAS No. 88416-58-4](/img/structure/B2731730.png)
2-[4-(Hydroxymethyl)phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hydroxymethyl)phenyl]propan-2-ol is a chemical compound that is commonly used in scientific research due to its unique properties. This compound is also known as hydroxymethylphenylpropanol, and it is a white crystalline powder that is soluble in water and alcohol. The chemical formula of this compound is C10H14O2, and it has a molecular weight of 166.22 g/mol.
Applications De Recherche Scientifique
Antimicrobial and Antiradical Activities
A study by Čižmáriková et al. (2020) synthesized a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are structurally related to 2-[4-(Hydroxymethyl)phenyl]propan-2-ol. These compounds were tested against various human pathogens and demonstrated antimicrobial activities against gram-positive bacterium Staphylococcus aureus, gram-negative bacterium Escherichia coli, and yeast Candida albicans. The compounds also exhibited antioxidant activity, although they were less potent compared to certain beta blockers (Čižmáriková et al., 2020).
Enantioselective Resolution and Synthesis of Chiral Building Blocks
Shafioul and Cheong (2012) developed highly enantioselective and enantiospecific resolution processes for derivatives of rac-2-phenylpropan-1-ol, closely related to 2-[4-(Hydroxymethyl)phenyl]propan-2-ol. This method was instrumental in obtaining chiral building blocks of bisabolane types of natural and unnatural sesquiterpenes. These chiral intermediates are crucial for the commercial synthesis of bioactive compounds like xanthorrhizol, elvirol, and gallate derivatives (Shafioul & Cheong, 2012).
Antimicrobial Agents Synthesis
Doraswamy and Ramana (2013) conducted a study focusing on the synthesis and characterization of substituted phenyl azetidines, which involved compounds structurally related to 2-[4-(Hydroxymethyl)phenyl]propan-2-ol. These compounds were screened for antimicrobial activity, showcasing the potential of such structures in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Cancer Cell Growth Inhibition
Ma et al. (2017) isolated new compounds from the seeds of Daphniphyllum macropodum Miq, including structures similar to 2-[4-(Hydroxymethyl)phenyl]propan-2-ol. These compounds exhibited significant inhibition of cancer cell growth in human NSCLC A549 and H460 cell lines, with one compound particularly effective in inducing apoptosis in A549 cells through the mitochondrial pathway (Ma et al., 2017).
Propriétés
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,11-12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFJMEUTGBQXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)phenyl]propan-2-ol | |
CAS RN |
88416-58-4 |
Source


|
| Record name | 2-[4-(hydroxymethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2731648.png)
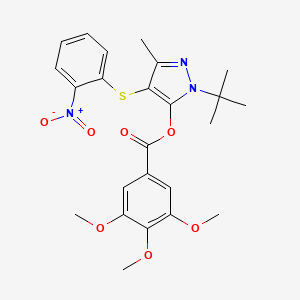
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2731651.png)
![N-(2-ethylphenyl)-2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2731655.png)
![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2731657.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2731658.png)
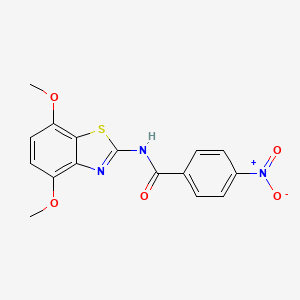
![3-(3,4-dimethylphenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2731660.png)
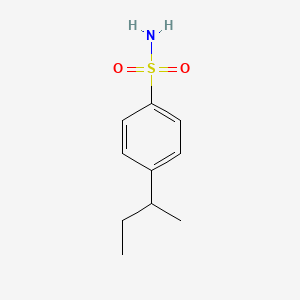
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2731663.png)
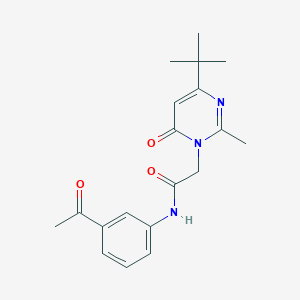
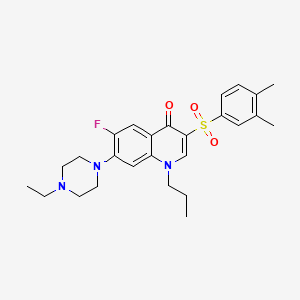

![2-[3-(4-Fluorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide](/img/structure/B2731670.png)